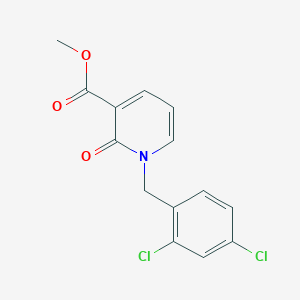

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . Triazoles are known for their versatility in the field of drug discovery .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

The compound 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide, similar to those explored in studies on 1,2,4-triazole derivatives, has been synthesized for potential applications in antimicrobial activities. For instance, a study demonstrated the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for their antimicrobial properties. Some of these compounds exhibited moderate to good activities against test microorganisms, highlighting the potential of triazole derivatives in antimicrobial research (Bektaş et al., 2007).

Antiviral Potential

HIV-1 Inhibition

Triazole derivatives have also been explored for their potential in antiviral therapies, specifically targeting HIV-1. Research into triazenopyrazole derivatives demonstrated moderate activity against HIV-1, showcasing the utility of triazole-based compounds in developing new antiviral drugs (Larsen et al., 1999).

Applications in Cancer Research

Antitumor Activities

The versatility of triazole derivatives extends into cancer research, where their cytotoxic properties against tumor cells are of particular interest. A study on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed significant cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of these compounds in antitumor treatments (Hassan et al., 2014).

Corrosion Inhibition

Corrosion Inhibition of Metals

Another application area for triazole derivatives is in the field of corrosion inhibition. For example, the compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was studied for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium. The study found that this organic compound significantly inhibited acidic corrosion, reaching an efficiency of up to 98%, illustrating the potential of triazole derivatives in protecting metals from corrosion (Bentiss et al., 2009).

Orientations Futures

Triazoles, including the compound , have shown promise in various fields of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis process for potential industrial applications.

Mécanisme D'action

Target of Action

Similar compounds have been known to target key proteins involved in bacterial dna damage response, such as lexa and reca .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit reca-mediated auto-proteolysis of escherichia coli lexa, the reaction that initiates the bacterial dna damage (sos) response .

Biochemical Pathways

It’s known that the sos response, which this compound potentially affects, results in the expression of genes involved in dna repair and mutagenesis .

Result of Action

Similar compounds have been shown to suppress the appearance of resistance in vivo, demonstrating the feasibility of small molecule modulation of the sos response .

Propriétés

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-26-16-10-8-15(9-11-16)24-18(20)17(22-23-24)19(25)21-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBRXCONFLOEFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)

![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)

![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)